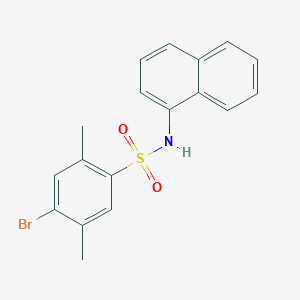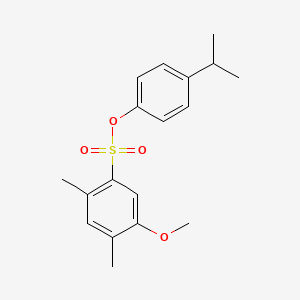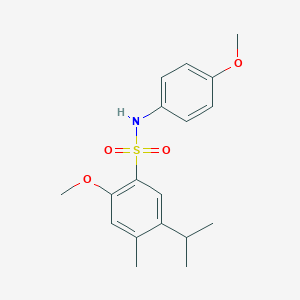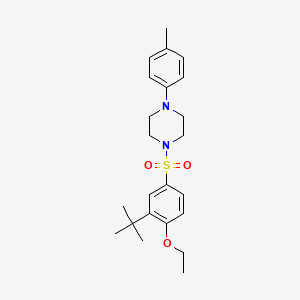
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate, also known as MQDCMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonates and has shown promising results in various biological assays.
Mécanisme D'action
The exact mechanism of action of (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate is not fully understood. However, it is believed to act by inhibiting the activity of the target enzyme. For example, this compound has been shown to inhibit acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce intraocular pressure in animal models of glaucoma. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate in lab experiments is its high potency and selectivity. It has been shown to have a low IC50 value, indicating that it can inhibit the target enzyme at a low concentration. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in some assays.
Orientations Futures
There are several future directions for research on (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate. One area of interest is its potential use as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an anticancer agent. Studies are needed to determine its mechanism of action and its efficacy in various cancer types. Finally, further studies are needed to improve the solubility of this compound, which could increase its utility in various assays.
Méthodes De Synthèse
The synthesis of (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-methylquinoline in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate has been extensively studied for its potential use as a drug candidate. It has shown inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are known to play a role in various diseases such as Alzheimer's, Parkinson's, and glaucoma. This compound has also shown antiproliferative activity against cancer cells and has been proposed as a potential anticancer agent.
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-6-7-11-4-3-5-13(16(11)20-10)24-25(21,22)14-9-8-12(18)15(19)17(14)23-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCTVZXENQIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)



![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)

